An In-depth Technical Guide to 2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS No. 898772-41-3)
An In-depth Technical Guide to 2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS No. 898772-41-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a specialized organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive chloroethyl ketone moiety, a protected aldehyde in the form of a dioxolane, and a central thiophene ring, makes it an attractive intermediate for the synthesis of complex heterocyclic compounds. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug development.
Chemical Properties and Data
| Property | Value |
| CAS Number | 898772-41-3 |
| Molecular Formula | C₁₀H₁₁ClO₃S |
| Molecular Weight | 246.71 g/mol |
| IUPAC Name | 1-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)-3-chloropropan-1-one |
| Appearance | (Predicted) Off-white to yellow solid |
| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves a two-step process starting from commercially available 2-thiophenecarboxaldehyde. This strategy employs the use of a protecting group to mask the reactive aldehyde functionality, followed by a Friedel-Crafts acylation to introduce the chloroethyl ketone side chain.
Caption: Proposed two-step synthesis of 2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone.
Experimental Protocol
Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
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To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(1,3-dioxolan-2-yl)thiophene, which can be used in the next step without further purification.[6][7]
Causality Behind Experimental Choices: The dioxolane is an excellent protecting group for aldehydes and ketones as it is stable to a wide range of nucleophilic and basic conditions, which are often employed in subsequent synthetic steps.[8] The use of p-toluenesulfonic acid as a catalyst and the azeotropic removal of water drive the equilibrium towards the formation of the acetal.[6]
Step 2: Synthesis of 2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone
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In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
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Slowly add 3-chloropropionyl chloride (1 equivalent) to the stirred suspension.
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To this mixture, add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target compound.[9][10]
Causality Behind Experimental Choices: Friedel-Crafts acylation is a classic and effective method for introducing acyl groups onto aromatic rings.[11] Thiophene is highly reactive towards electrophilic substitution, with a strong preference for substitution at the 2- and 5-positions.[12] The use of a Lewis acid like aluminum chloride is essential to generate the highly reactive acylium ion from the acyl chloride. The reaction is performed at low temperatures to control the reactivity and minimize the formation of byproducts.[9]
Potential Applications in Drug Development
The structural motifs present in 2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone make it a valuable precursor for the synthesis of a variety of pharmacologically active molecules.
-
Thiophene as a Bioisostere: The thiophene ring is often used as a bioisostere for the phenyl ring in drug design, which can lead to improved pharmacokinetic properties and enhanced biological activity.[1][13]
-
Reactive Handles for Derivatization: The chloroethyl ketone functionality serves as a reactive handle for introducing various nucleophiles, allowing for the construction of diverse chemical libraries for high-throughput screening. The protected aldehyde can be deprotected under acidic conditions to provide another site for chemical modification.
-
Scaffold for Heterocyclic Synthesis: This compound can be used as a starting material for the synthesis of more complex heterocyclic systems, such as thienopyrimidines and thienopyridines, which are known to possess a wide range of biological activities.[1]
The incorporation of the thiophene moiety has been instrumental in the development of drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][5][14]
Safety and Handling
As there is no specific safety data sheet available for this compound, a risk assessment should be conducted based on the functional groups present.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Reactivity Hazards: The chloroethyl ketone moiety is a potential alkylating agent and should be handled with care. Avoid contact with strong bases and nucleophiles, as this could lead to unwanted reactions.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a strategically designed chemical intermediate with significant potential for application in the field of drug discovery and development. Its synthesis, based on well-established and reliable chemical transformations, provides access to a versatile scaffold that can be further elaborated to generate novel and diverse chemical entities. The presence of the thiophene core, a privileged pharmacophore, further enhances the potential of its derivatives to exhibit a wide range of biological activities. Researchers in medicinal chemistry can leverage this compound as a valuable tool in the quest for new therapeutic agents.
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